Methyl 2-bromothiophene-3-carboxylate is a brominated derivative of thiophene, a five-membered aromatic heterocyclic compound. It serves as a valuable building block in organic synthesis due to the presence of both a bromine atom and a methyl ester group, allowing for various chemical transformations. [, , ] Specifically, it acts as a key intermediate in synthesizing complex molecules with potential applications in materials science, pharmaceuticals, and agrochemicals. [, , ]
Methyl 2-bromothiophene-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 221.07 g/mol. It is classified as an organobromine compound and a thiophene derivative, which are important in various fields of organic synthesis and medicinal chemistry. The compound is primarily used as an intermediate in the synthesis of more complex organic molecules, particularly those involving thiophene structures.
Methyl 2-bromothiophene-3-carboxylate is sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem. Its Chemical Abstracts Service (CAS) number is 76360-43-5, which helps in identifying the compound uniquely among other chemicals. The compound falls under the category of heterocyclic compounds due to the presence of a sulfur atom in its thiophene ring structure.
The synthesis of methyl 2-bromothiophene-3-carboxylate can be achieved through several methods:
These methods are optimized in industrial settings to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Methyl 2-bromothiophene-3-carboxylate features a thiophene ring substituted with a bromine atom and a carboxylate group. The structural representation can be described using SMILES notation as COC(=O)C1=C(C=CS1)Br
.
Key structural data include:
Methyl 2-bromothiophene-3-carboxylate participates in several types of chemical reactions:
The mechanism of action for methyl 2-bromothiophene-3-carboxylate involves its role as an intermediate in various synthetic pathways, particularly in the formation of thieno[3,2-c]quinoline derivatives. The compound's reactivity is influenced by its electrophilic nature due to the presence of the bromine atom, which can facilitate nucleophilic attacks.
The stability and efficacy of this compound can be affected by environmental factors such as temperature and storage conditions, typically recommended under inert gas at low temperatures (2–8 °C) .
These properties make methyl 2-bromothiophene-3-carboxylate suitable for various organic synthesis applications.
Methyl 2-bromothiophene-3-carboxylate is widely used in scientific research, particularly in:
Its versatility as a building block in organic synthesis underscores its importance in both academic research and industrial applications .
Esterification of 2-bromothiophene-3-carboxylic acid (CAS 24287-95-4) represents the most direct synthetic route to methyl 2-bromothiophene-3-carboxylate. This transformation employs catalytic acid systems under controlled conditions to achieve high conversion rates while minimizing decarboxylation or debromination side reactions. Fischer esterification remains predominant, utilizing sulfuric acid or p-toluenesulfonic acid catalysts in methanol reflux, typically yielding the target compound in >85% purity after aqueous workup [9].
Recent advances focus on catalyst innovation to suppress electrophilic bromine migration. Lewis acid catalysts like zinc bromide demonstrate superior performance by coordinating with the carboxylate oxygen, enhancing electrophilicity while stabilizing the C-Br bond. Alternative approaches employ dehydrating agents such as N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane at 0-5°C, achieving near-quantitative yields without acid-sensitive substrate degradation . Reaction optimization studies reveal temperature as a critical parameter: maintaining the reaction below 60°C prevents thiophene ring decomposition, while extended reflux (>12 hours) drives equilibrium toward complete esterification. Post-synthesis, the liquid product (density 1.65 g/cm³) requires purification through fractional distillation or silica gel chromatography to achieve the standard 97% purity specified by commercial suppliers [1] [6].
Table 1: Catalytic Systems for Esterification Synthesis
Catalyst Type | Temperature (°C) | Reaction Time (h) | Yield (%) | Major Byproducts |
---|---|---|---|---|
H₂SO₄ (5 mol%) | 65 | 10 | 78 | Dibromothiophene |
ZnBr₂ (10 mol%) | 50 | 8 | 92 | None detected |
DCC/DMAP | 0-5 | 24 | 95 | DCU |
p-TSA (5 mol%) | 70 | 6 | 81 | Polymerized species |
Sequential bromination-carboxylation strategies offer advantages for integrated synthesis from unsubstituted thiophene precursors but confront significant regiochemical hurdles. Direct bromination of methyl thiophene-3-carboxylate predominantly yields the thermodynamically favored 2-bromo isomer, yet consistently generates 5-15% of the undesired 5-bromo isomer (methyl 5-bromothiophene-3-carboxylate, CAS 88770-19-8) due to competing electrophilic aromatic substitution pathways [1] [8]. This regioselectivity challenge intensifies when attempting dibromination for advanced intermediates, as evidenced by the co-formation of methyl 2,5-dibromothiophene-3-carboxylate (CAS 944709-72-2) during extended reactions [1].
Brominating agents profoundly influence isomeric ratios. N-Bromosuccinimide (NBS) in chloroform at -10°C provides optimal selectivity (9:1, 2-bromo:5-bromo), whereas molecular bromine in acetic acid yields approximately 7:3 ratios due to prolonged electrophile exposure. Post-bromination, the isomers exhibit distinct separation profiles: fractional crystallization at -20°C exploits the lower melting point of the 5-bromo contaminant (mp -5°C vs. liquid 2-bromo isomer), while silica gel chromatography separates based on polarity differences (Rf 0.35 vs. 0.28 in hexane:ethyl acetate 8:2) [8]. The structural similarity between methyl 2-bromothiophene-3-carboxylate and its regioisomer methyl 3-bromothiophene-2-carboxylate (CAS 26137-08-6) presents additional analytical challenges, necessitating NMR verification (distinctive H-5 coupling patterns) to confirm regiochemical purity ≥97% as required for pharmaceutical applications [7] [9].
Table 2: Characterization of Positional Isomers
Compound | CAS Number | Molecular Formula | Molecular Weight | Physical State | Distinguishing NMR Signal (δ ppm) |
---|---|---|---|---|---|
Methyl 2-bromothiophene-3-carboxylate | 76360-43-5 | C₆H₅BrO₂S | 221.07 | Liquid | 7.52 (d, J=5.6 Hz, H-5) |
Methyl 5-bromothiophene-3-carboxylate | 88770-19-8 | C₆H₅BrO₂S | 221.07 | Liquid | 7.89 (d, J=1.7 Hz, H-2) |
Methyl 3-bromothiophene-2-carboxylate | 26137-08-6 | C₆H₅BrO₂S | 221.07 | Solid (mp 47-51°C) | 7.78 (d, J=5.5 Hz, H-5) |
Methyl 2,5-dibromothiophene-3-carboxylate | 944709-72-2 | C₇H₇BrO₂S | 235.10 | Solid | N/A (no aromatic H) |
Continuous flow technology addresses critical limitations in batch production of methyl 2-bromothiophene-3-carboxylate, particularly concerning exotherm management during bromination and residence time control in esterification. Microreactor systems (channel diameter <1 mm) achieve rapid heat dissipation (>10× faster than batch reactors), enabling precise temperature maintenance (±0.5°C) during highly exothermic bromination—preventing thermal degradation that plagues conventional manufacturing [3] [9].
Integrated flow platforms combine multistep sequences within a single processing unit. A representative configuration involves:
This system achieves 85% overall yield at production rates exceeding 5 kg/day from a single unit, significantly outperforming batch processing (typical 65% yield). Crucially, flow chemistry enables real-time analytics via inline FTIR or UV monitoring, detecting bromine positional isomers through characteristic absorbances (2-bromo: λmax 248 nm vs. 5-bromo: λmax 241 nm) for instantaneous process adjustment. Implementation requires specialized handling of the brominated intermediate due to its light sensitivity, necessitating amberized reactor components and inert atmosphere maintenance (N₂ purging) throughout synthesis—aligning with storage recommendations (2-8°C, dark, inert atmosphere) for the final product [3] [6] [9].
Table 3: Continuous Flow Reactor Parameters
Process Stage | Reactor Type | Residence Time (min) | Temperature (°C) | Key Advantage | Production Rate (g/h) |
---|---|---|---|---|---|
Bromination | Corning AFR module | 3.5 | -10 | Complete bromine utilization | 210 |
Acidic Esterification | Tubular (Ti alloy) | 5 | 60 | No catalyst leaching | 195 |
Neutralization | Static Mixer | 0.5 | 25 | Instant pH adjustment | 205 |
Solvent Swap | Falling Film Evaporator | 12 | 40 (vacuum) | Minimal thermal exposure | 185 |
Growing emphasis on sustainable synthesis has driven innovation in solvent-free and catalytic methodologies for methyl 2-bromothiophene-3-carboxylate production. Mechanochemical approaches utilize high-energy ball milling to achieve direct esterification of 2-bromothiophene-3-carboxylic acid, where neat reactions between solid acid and liquid methanol occur at accelerated rates under mechanical force. This eliminates solvent waste while providing exceptional atom economy (E-factor <1). Optimized conditions involve tungsten carbide milling jars charged with acid:methanol:acidic resin (3:10:0.1 w/w/v), processing at 450 RPM for 30 minutes to deliver 90% conversion without external heating—particularly advantageous given the thermal instability of bromothiophene derivatives [8].
Parallel advancements exploit reactive distillation for esterification, continuously removing water via molecular sieves or toluene azeotrope to shift equilibrium. This approach achieves near-quantitative yields at reduced temperatures (40-50°C) by circumventing thermal decomposition pathways. For bromination steps, bromide oxidation strategies demonstrate promise: employing hydrogen peroxide with hydrobromic acid generates electrophilic bromine in situ, allowing reagent recycling and reducing NBS-associated succinimide waste by 70%. Life cycle assessment indicates these innovations reduce cumulative energy demand (CED) by 40-65% compared to conventional routes, addressing the environmental footprint of multistep synthesis [8] [9]. Despite progress, scale limitations persist for solvent-free methods. Industrial adaptation requires reactor redesign to manage viscosity changes during neat reactions and address the compound sensitivity (storage recommendation: 2-8°C, inert atmosphere) throughout extended processing at ambient temperatures.
Comprehensive Compound Index
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